N-(2-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, indole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Indole Derivative: Starting with an indole precursor, the compound is modified to introduce the oxo and hydrazinecarbonyl groups.
Fluorophenyl Addition: The 2-fluorophenyl group is introduced through a substitution reaction.
Sulfonamide Formation: The final step involves the formation of the benzenesulfonamide group, often through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound can influence various signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-(methyl)benzenesulfonamide: Lacks the indole and hydrazinecarbonyl groups.
N-(2-Fluorophenyl)-N-(indol-3-ylidene)benzenesulfonamide: Lacks the oxo and hydrazinecarbonyl groups.
Uniqueness
N-(2-Fluorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of fluorophenyl, indole, and benzenesulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17FN4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C22H17FN4O4S/c23-17-11-5-7-13-19(17)27(32(30,31)15-8-2-1-3-9-15)14-20(28)25-26-21-16-10-4-6-12-18(16)24-22(21)29/h1-13,24,29H,14H2 |
InChI Key |
NRILPLBQIOIBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.